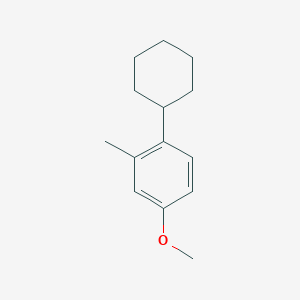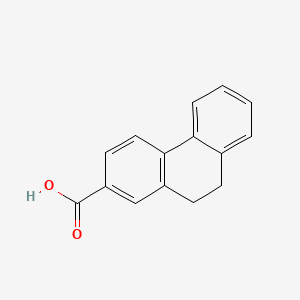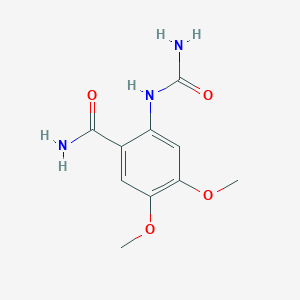
2-(Carbamoylamino)-4,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamoylamino)-4,5-dimethoxybenzamide is an organic compound with a complex structure that includes both carbamoylamino and dimethoxybenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-4,5-dimethoxybenzamide typically involves the reaction of phenols with glyoxylic acid derivatives. The reaction requires acid catalysis and is carried out in a one-pot mode, often using trifluoroacetic acid . This method covers a wide range of substituents, although the reaction does not proceed in the presence of acceptor substituents in the starting phenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
2-(Carbamoylamino)-4,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(Carbamoylamino)benzofuran-2(3H)-ones: These compounds share the carbamoylamino functional group and have similar chemical properties.
N-Carbamoyl-L-Glutamic Acid: This compound has a similar carbamoylamino group and is used in similar applications.
Uniqueness
2-(Carbamoylamino)-4,5-dimethoxybenzamide is unique due to its specific structure, which includes both carbamoylamino and dimethoxybenzamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
91944-07-9 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(carbamoylamino)-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C10H13N3O4/c1-16-7-3-5(9(11)14)6(13-10(12)15)4-8(7)17-2/h3-4H,1-2H3,(H2,11,14)(H3,12,13,15) |
InChI Key |
INMAKDFJJRSEJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)NC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
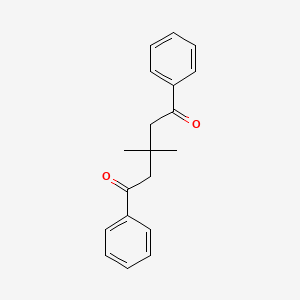
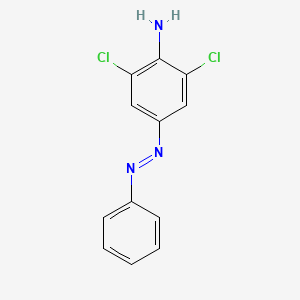
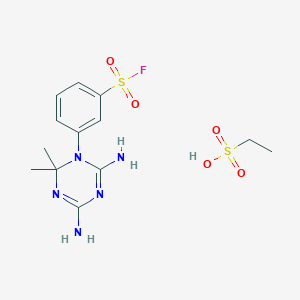
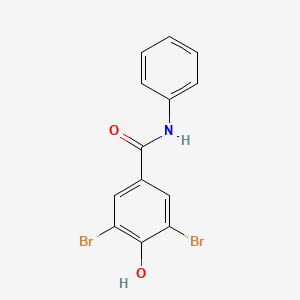
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
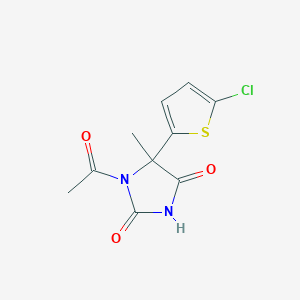
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
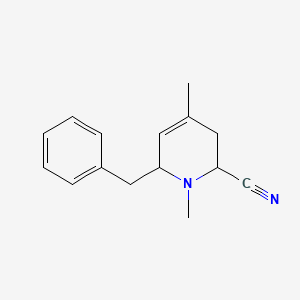
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
